molecular formula C16H21NO5S B2810438 5-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-5-oxopentanoic acid CAS No. 299419-79-7

5-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-5-oxopentanoic acid

Cat. No.: B2810438
CAS No.: 299419-79-7
M. Wt: 339.41
InChI Key: UVQURHRKAKYKAC-UHFFFAOYSA-N
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Description

5-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-5-oxopentanoic acid (CAS: 62159-41-5) is a synthetic organic compound featuring a tetrahydrobenzo[b]thiophene core substituted with an ethoxycarbonyl group at position 2. The molecule is further functionalized via an amide linkage to a pentanoic acid chain bearing a 5-oxo group. Its molecular formula is C₁₅H₁₉NO₅S, with a molecular weight of 325.38 g/mol .

Properties

IUPAC Name

5-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-2-22-16(21)14-10-6-3-4-7-11(10)23-15(14)17-12(18)8-5-9-13(19)20/h2-9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQURHRKAKYKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-5-oxopentanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the ethoxycarbonyl group: This step often involves esterification reactions using ethyl chloroformate.

    Amination: The amino group is introduced via nucleophilic substitution reactions.

    Formation of the oxopentanoic acid moiety: This can be synthesized through a series of reactions including oxidation and carboxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-5-oxopentanoic acid typically involves multi-step organic reactions. For instance, one method includes the reaction of ethyl (E)-2-((5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with potassium tert-butoxide to yield the desired compound . Characterization is usually performed using techniques such as NMR spectroscopy and IR spectrometry to confirm the structure of the synthesized compounds.

Analgesic Properties

Recent studies have evaluated the analgesic activity of derivatives related to this compound. For example, derivatives synthesized from 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid have shown promising analgesic effects in animal models. In one study using the "hot plate" method on mice, certain derivatives exhibited analgesic effects that surpassed those of standard drugs like metamizole . This suggests that compounds containing the benzo[b]thiophene moiety may serve as potential candidates for pain management therapies.

Antimicrobial Activity

Another area of research focuses on the antimicrobial properties of compounds derived from 4,5,6,7-tetrahydrobenzo[b]thiophene. The presence of various functional groups in these compounds enhances their interaction with microbial targets. Preliminary findings indicate that some derivatives exhibit significant antimicrobial activity against a range of bacterial strains .

Potential Therapeutic Applications

Given its structural characteristics and biological activities, this compound holds promise for various therapeutic applications:

Therapeutic Area Potential Applications
Pain ManagementDevelopment of new analgesics
Antimicrobial TherapyTreatment options for bacterial infections
Anti-inflammatoryPotential use in reducing inflammation

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized a series of derivatives from tetrahydrobenzo[b]thiophene and evaluated their analgesic properties through animal testing methods .
  • Antimicrobial Studies : Research focusing on the antimicrobial activities of benzo[b]thiophene derivatives revealed significant efficacy against specific pathogens .

Mechanism of Action

The mechanism by which 5-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-5-oxopentanoic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tetrahydrobenzo[b]thiophene derivatives with diverse substituents and functional groups. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues and Key Differences

Compound Name Substituents on Thiophene Ring Carboxylic Acid Chain Molecular Weight (g/mol) Key Features
5-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-5-oxopentanoic acid (Target Compound) Ethoxycarbonyl (CO₂Et) 5-oxopentanoic acid (5-carbon chain) 325.38 Flexible chain length; potential for improved solubility and metabolic stability.
4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid Ethoxycarbonyl (CO₂Et) 4-oxobutanoic acid (4-carbon chain) 311.36 Shorter chain may reduce steric hindrance but limit binding affinity.
5-{[3-(Cyclohexylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid Cyclohexylcarbamoyl, 6-methyl 3-methyl-5-oxopentanoic acid 435.52 Bulky cyclohexyl group enhances lipophilicity; methyl substituents may affect metabolism.
(E)-2-((3-Ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-phenylbut-3-enoic acid Ethoxycarbonyl (CO₂Et) 4-phenylbut-3-enoic acid (unsaturated) 385.16 Conjugated double bond introduces rigidity; phenyl group enhances π-π interactions.
SIM-53B (3-Cyano-substituted analogue) Cyano (CN) 1,3-phenylene diacetate 382.41 Cyano group increases electron-withdrawing effects, altering reactivity.

Physicochemical and Bioactive Properties

  • Solubility: The pentanoic acid chain in the target compound likely improves aqueous solubility compared to shorter-chain analogues (e.g., butanoic acid in ).
  • Bioactivity: Cyano-substituted analogues (e.g., SIM-53B) exhibit antioxidant activity in vitro due to radical-scavenging properties . The phenylbut-3-enoic acid derivative () may target inflammatory pathways via its unsaturated backbone. Cyclohexylcarbamoyl-substituted compounds () are designed for enhanced membrane permeability, relevant to CNS drug development.

Research Findings and Implications

  • Synthetic Efficiency : The Petasis reaction (used in ) achieves higher yields (62%) compared to traditional acyl chloride coupling (variable yields, ).
  • Stability Concerns : Derivatives with 7-oxo groups (e.g., ) are discontinued, possibly due to hydrolytic instability under physiological conditions.
  • Biological Relevance : The ethoxycarbonyl group in the target compound may mimic natural substrates in carboxylase enzymes, offering a pathway for inhibitor design.

Biological Activity

5-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-5-oxopentanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions. The key steps include:

  • Formation of the Tetrahydrobenzo[b]thiophene Moiety : This involves the reaction of ethyl (E)-2-((5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with potassium tert-butoxide.
  • Coupling with Amino Acid Derivatives : The introduction of the amino group and subsequent modifications lead to the final product.

This compound has been characterized using techniques such as NMR and IR spectroscopy, confirming its structure and purity .

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives containing the benzo[b]thiophene structure exhibit significant antimicrobial activity. For instance:

  • Compounds similar to this compound have shown effectiveness against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.23 to 0.71 mg/mL .
  • A comparative study showed that thiazole derivatives also exhibited potent antimicrobial effects .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is notable:

  • In vitro studies demonstrated that analogs of this compound significantly inhibited protein denaturation at concentrations as low as 33.2 μM .
  • Such compounds have been compared to standard anti-inflammatory drugs like diclofenac sodium, showcasing comparable efficacy in inhibiting inflammatory responses.

Anticancer Activity

Recent investigations into the anticancer properties of compounds related to this compound have yielded promising results:

  • Studies have indicated that certain derivatives exhibit antiproliferative effects on glioma cell lines (C6 rat), suggesting potential applications in cancer therapy .

Case Studies

  • Case Study on Antimicrobial Efficacy : In a study assessing a series of thiazole derivatives including those related to this compound, researchers found a significant reduction in bacterial growth against E. coli and B. cereus .
  • Anti-inflammatory Assessment : Another study utilized the heat-induced protein denaturation method to evaluate anti-inflammatory activity and found that compounds similar to the target compound inhibited denaturation effectively .

Q & A

Q. What are the recommended synthetic methodologies for 5-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-5-oxopentanoic acid?

The synthesis involves multi-step reactions, typically starting with the formation of the tetrahydrobenzo[b]thiophene core. For analogous compounds, a common approach includes:

  • Step 1 : Condensation of thiosemicarbazides with chloroacetic acid under reflux in a DMF-acetic acid mixture, followed by sodium acetate-mediated cyclization to form the thiazole or thiophene ring .
  • Step 2 : Introduction of the ethoxycarbonyl group via nucleophilic substitution or esterification under anhydrous conditions .
  • Purification : Chromatography (e.g., silica gel) or recrystallization from polar solvents (e.g., DMF-ethanol mixtures) ensures high purity (>95%) .

Q. How can researchers validate the structural integrity and purity of this compound?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and detect trace impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification .
  • X-ray Crystallography : For absolute stereochemical confirmation in crystalline derivatives .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s enzyme inhibition or receptor modulation?

  • In vitro assays : Use randomized block designs with split-plot arrangements to evaluate dose-dependent effects. For example, enzyme activity assays (e.g., COX-2 inhibition) with positive/negative controls and replicates to minimize variability .
  • Molecular docking : Pair with computational models to predict binding affinities to target receptors (e.g., using AutoDock Vina) .
  • Isotopic labeling : Track metabolic pathways via ¹⁴C or ³H labeling in cell cultures .

Q. How can conflicting data on biological activity be resolved?

  • Dose-response analysis : Ensure linearity in activity curves to rule out non-specific effects at high concentrations .
  • Structural analogs : Compare activity profiles of derivatives (e.g., methoxycarbonyl vs. ethoxycarbonyl substituents) to identify critical functional groups .
  • Theoretical alignment : Cross-reference results with established mechanisms (e.g., thiophene derivatives’ anti-inflammatory action via NF-κB inhibition) to validate hypotheses .

Q. What advanced techniques elucidate the reactivity of the ethoxycarbonyl group in aqueous vs. non-aqueous environments?

  • Kinetic studies : Monitor hydrolysis rates in buffered solutions (pH 2–10) using UV-Vis spectroscopy .
  • Computational modeling : Density Functional Theory (DFT) to predict electron density shifts and stability of intermediates .
  • Solid-state analysis : Thermogravimetric Analysis (TGA) to assess thermal stability under varying humidity .

Q. How do theoretical frameworks guide mechanistic studies of this compound’s interactions with biological targets?

  • Conceptual frameworks : Link to enzyme-substrate interaction theories (e.g., lock-and-key vs. induced-fit models) to design competitive inhibition assays .
  • Structure-Activity Relationship (SAR) : Map substituent effects (e.g., ethoxycarbonyl vs. cyano groups) to refine predictive models .
  • Systems biology : Integrate omics data (e.g., proteomics) to identify off-target interactions in complex biological systems .

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